
1,2,3,4-Tetrahydroquinoline-3-carboxamide
Vue d'ensemble
Description
1,2,3,4-Tetrahydroquinoline-3-carboxamide is a chemical compound with the CAS Number: 4138-23-2 . It has a molecular weight of 176.22 and is typically in powder form . It has been identified as a potent inhibitor of LPS-induced NF-κB transcriptional activity .
Synthesis Analysis
A two-step procedure has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines . The procedure includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroquinoline-3-carboxamide consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code and key for this compound are available .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroquinolines have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity . A series of novel derivatives of 1,2,3,4-tetrahydroquinolines have been synthesized and evaluated for their in vitro activity against human cancer cell lines .
Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroquinoline-3-carboxamide is a powder with a molecular weight of 176.22 . It has a melting point of 119-121°C . The compound has a topological polar surface area of 55.1 Ų .
Applications De Recherche Scientifique
Antioxidant and Corrosion Inhibitor
1,2,3,4-Tetrahydroquinoline-3-carboxamide is used as an antioxidant and corrosion inhibitor, which are crucial properties in industrial applications to prevent oxidation and degradation of materials .
Dye Component
This compound serves as an active component in various dyes, contributing to the coloration process in textile and other industries .
Biological Properties
It possesses unique biological properties, making it a promising intermediate for synthesizing various compounds with potential therapeutic applications .
Pharmaceutical Synthesis
The tetrahydroquinoline nucleus is common in synthetic pharmaceuticals, such as antiarrhythmic drugs and antiviral antibiotics, indicating its significance in medicinal chemistry .
Infective Pathogens and Neurodegenerative Disorders
Compounds based on 1,2,3,4-tetrahydroquinoline exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .
ROR Inverse Agonists
Derivatives of 1,2,3,4-tetrahydroquinoline have been identified as novel ROR inverse agonists, highlighting its role in drug discovery and optimization .
Mécanisme D'action
Target of Action
The primary target of 1,2,3,4-Tetrahydroquinoline-3-carboxamide is the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor that plays a crucial role in energy homeostasis and immuno-oncology . It is regarded as an attractive therapeutic target for the treatment of various cancers, including prostate cancer .
Mode of Action
1,2,3,4-Tetrahydroquinoline-3-carboxamide acts as an inverse agonist of RORγ . It effectively inhibits the RORγ transcriptional activity and exhibits excellent selectivity against other nuclear receptor subtypes . The compound induces allosteric modulation, causing a conformational change in the enzyme that prevents AMP from binding .
Biochemical Pathways
The compound’s action on RORγ affects the differentiation of CD4+T cells into Th17 cells and the production of pro-inflammatory cytokines, including IL-17 (interleukin 17) and IL-22 . This direct impact on the Th17/IL-17 pathway makes RORγ an attractive drug target for the treatment of autoimmune diseases, particularly psoriasis .
Pharmacokinetics
These compounds also effectively migrate through biological membranes by means of passive diffusion .
Result of Action
The action of 1,2,3,4-Tetrahydroquinoline-3-carboxamide results in potent inhibition of colony formation and the expression of AR, AR regulated genes, and other oncogenes in AR positive prostate cancer cell lines . Moreover, it effectively suppresses tumor growth in a 22Rv1 xenograft tumor model in mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2,3,4-Tetrahydroquinoline-3-carboxamide. For instance, the compound is thermally stable above 200 °C , suggesting that it can maintain its efficacy under a range of temperatures.
Orientations Futures
Propriétés
IUPAC Name |
1,2,3,4-tetrahydroquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-4,8,12H,5-6H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYENCZIONJUOSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261462 | |
| Record name | 3-Quinolinecarboxamide, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroquinoline-3-carboxamide | |
CAS RN |
4138-23-2 | |
| Record name | 3-Quinolinecarboxamide, 1,2,3,4-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4138-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarboxamide, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 1,2,3,4-Tetrahydroquinoline-3-carboxamides and how are they synthesized?
A1: 1,2,3,4-Tetrahydroquinoline-3-carboxamides are characterized by a tetrahydroquinoline ring system with a carboxamide substituent at the 3-position. Recent research focuses on their enantioselective synthesis through copper-catalyzed intramolecular aryl C-N coupling reactions. [, ] This method utilizes readily available malonamide derivatives as starting materials and employs a desymmetrization strategy to differentiate the two amide groups. [, ] Researchers have explored various chiral ligands and reaction conditions to optimize yield and enantioselectivity. [, ]
Q2: How does the structure of the malonamide starting material influence the stereochemical outcome of the reaction?
A2: Studies have shown that the substituents on the malonamide nitrogen atoms play a crucial role in controlling the enantioselectivity of the copper-catalyzed cyclization. [] For instance, bulky groups on the nitrogen, such as tert-butylphenyl, can restrict rotation and lead to higher diastereoselectivity during the formation of the chiral axis in the product. [] Additionally, the chirality of the α-carbon in the malonamide substrate can influence the stereochemical outcome of the reaction, suggesting a degree of substrate control over the formation of the chiral axis in the product. []
Q3: Beyond copper catalysis, what other synthetic approaches have been investigated for the synthesis of these compounds?
A3: While copper-catalyzed C-N coupling has been a focus, researchers have also investigated alternative methods for constructing the tetrahydroquinoline core. One approach utilizes a palladium-catalyzed Buchwald-Hartwig reaction for intramolecular cyclization. [, ] This method has shown promise in achieving enantioselectivity with the appropriate chiral ligands. [, ] Furthermore, Goldberg reactions have been employed to generate 5-membered rings from malonamide derivatives bearing a pendant bromovinyl substituent. []
Q4: What are the potential applications of enantioenriched 1,2,3,4-Tetrahydroquinoline-3-carboxamides?
A4: While the explored research primarily focuses on synthetic methodology, the enantioselective synthesis of these compounds holds promise for various applications. The tetrahydroquinoline scaffold is a prevalent structural motif in numerous biologically active natural products and pharmaceuticals. [] Therefore, access to enantioenriched 1,2,3,4-Tetrahydroquinoline-3-carboxamides could facilitate the development of new pharmaceuticals with improved pharmacological properties and potentially reduced side effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



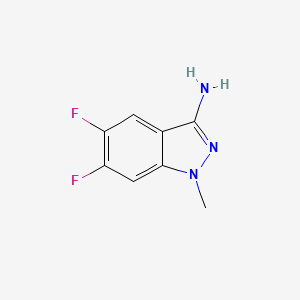
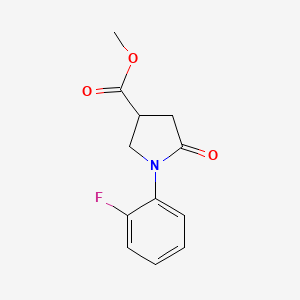
![4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422426.png)
![4-[(2,3-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422427.png)
![[1-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1422430.png)
![5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B1422431.png)
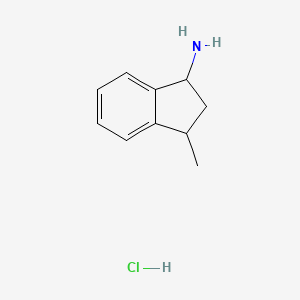
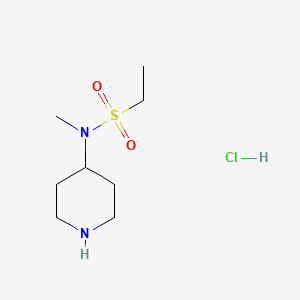
![3-[Methyl(propyl)amino]propanoic acid hydrochloride](/img/structure/B1422436.png)

![1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1422440.png)
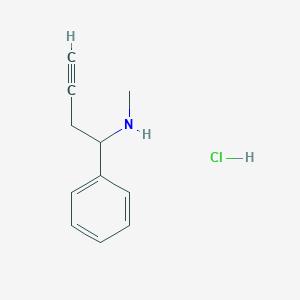

![2-Chloro-1-{4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1422443.png)